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PROTAC ERRalpha Degrader-2 -

PROTAC ERRalpha Degrader-2

Catalog Number: EVT-12425979
CAS Number:
Molecular Formula: C57H55Cl2F6N7O8
Molecular Weight: 1151.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC ERRalpha Degrader-2 involves several key steps:

  1. Design of Ligands: The initial step includes designing two ligand moieties: one that specifically targets ERRα and another that binds to an E3 ligase. In this case, a ligand for MDM2 is utilized.
  2. Linker Construction: A linker is synthesized to connect the two ligand components. The choice of linker can influence the efficacy and selectivity of the PROTAC.
  3. Coupling Reactions: The coupling of the ERRα binding group with the MDM2 ligand is performed using standard peptide coupling reagents such as HATU or EDC, often in organic solvents like dimethylformamide (DMF). This step may involve protecting groups that are later removed to yield the final compound.
  4. Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC ERRalpha Degrader-2 consists of three main components:

  • ERRα Binding Group: A specific ligand that recognizes and binds to ERRα.
  • E3 Ligase Binding Group: A ligand that targets MDM2, facilitating the recruitment of the ubiquitin-proteasome system.
  • Linker: A flexible or rigid linker that connects these two groups, optimizing their spatial arrangement for effective binding.

The precise molecular formula and weight can vary based on the specific chemical modifications made during synthesis but generally maintain a structure conducive to effective protein binding and degradation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC ERRalpha Degrader-2 is its ability to form a ternary complex with ERRα and MDM2. This complex formation leads to:

  1. Ubiquitination: Once bound, MDM2 catalyzes the transfer of ubiquitin moieties onto ERRα.
  2. Proteasomal Degradation: The polyubiquitinated ERRα is recognized by the 26S proteasome, leading to its degradation.

This mechanism allows for sustained degradation even after dissociation of the PROTAC molecule from its target, resulting in a super-stoichiometric effect where multiple molecules of target proteins can be degraded by a single PROTAC molecule .

Mechanism of Action

Process and Data

The mechanism through which PROTAC ERRalpha Degrader-2 operates involves several critical steps:

  1. Binding: The compound binds simultaneously to ERRα and MDM2.
  2. Complex Formation: This dual binding facilitates the formation of a stable ternary complex.
  3. Ubiquitination: MDM2 catalyzes the ubiquitination of ERRα.
  4. Degradation: The ubiquitinated ERRα is targeted for degradation by the proteasome.

Studies have shown that this mechanism can lead to over 80% degradation of ERRα at concentrations as low as 30 nM, indicating high potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC ERRalpha Degrader-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 500 Da but can vary based on modifications.
  • Solubility: Generally soluble in organic solvents like DMSO or DMF; aqueous solubility may vary depending on specific functional groups.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies typically assess stability in serum or cell lysates.

These properties are essential for determining its bioavailability and effectiveness in cellular environments .

Applications

Scientific Uses

PROTAC ERRalpha Degrader-2 serves as a powerful tool in various scientific applications:

  1. Cancer Research: Its ability to degrade ERRα makes it valuable for studying estrogen signaling pathways in cancer biology.
  2. Drug Discovery: As a model compound, it aids in developing new PROTACs targeting other proteins involved in disease processes.
  3. Biological Investigations: It can be employed to dissect physiological roles of ERRα in metabolic regulation and other biological functions.

Properties

Product Name

PROTAC ERRalpha Degrader-2

IUPAC Name

(E)-N-[5-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]pentyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

Molecular Formula

C57H55Cl2F6N7O8

Molecular Weight

1151.0 g/mol

InChI

InChI=1S/C57H55Cl2F6N7O8/c1-34(2)80-47-29-43(77-3)19-20-44(47)53-69-51(36-10-15-41(58)16-11-36)52(37-12-17-42(59)18-13-37)72(53)55(76)71-25-24-70(50(74)32-71)31-49(73)67-22-6-5-7-23-68-54(75)39(30-66)26-35-8-21-46(48(27-35)78-4)79-33-38-9-14-40(56(60,61)62)28-45(38)57(63,64)65/h8-21,26-29,34,51-52H,5-7,22-25,31-33H2,1-4H3,(H,67,73)(H,68,75)/b39-26+

InChI Key

BCMRBUQELZGQDK-JBFMKSPFSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl

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